molecular formula C20H19F3N2O2 B2393129 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 2097912-51-9

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B2393129
CAS No.: 2097912-51-9
M. Wt: 376.379
InChI Key: RKUROUGJFMWOHJ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a synthetic chemical compound offered for research and development purposes. The structure of this molecule incorporates a 2,3-dihydrobenzofuran moiety, a scaffold observed in compounds with a range of biological activities. For instance, some 2,3-dihydrobenzofuran-5-ol analogues have been investigated for their potent antioxidant properties, functioning as protective agents against lipid autoxidation in models of central nervous system trauma . Other derivatives, such as 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s, have been studied for their cardiovascular activities . The specific 2-(trifluoromethyl)phenyl carboxamide group in this compound is a common pharmacophore in medicinal chemistry, often used to modulate a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This combination of features makes this compound a potentially valuable chemical probe for researchers in pharmacology and drug discovery. Potential areas of investigation could include exploring its activity on various enzyme or receptor systems, optimizing its structure-activity relationships, or studying its physicochemical properties. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c21-20(22,23)16-3-1-2-4-17(16)24-19(26)25-9-7-15(12-25)13-5-6-18-14(11-13)8-10-27-18/h1-6,11,15H,7-10,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUROUGJFMWOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C18H16F3N1O2C_{18}H_{16}F_{3}N_{1}O_{2} with a molecular weight of approximately 335.326 g/mol. The structure features a unique combination of a benzofuran moiety and a pyrrolidine carboxamide, contributing to its pharmacological profile.

PropertyValue
Molecular FormulaC18H16F3NO2
Molecular Weight335.326 g/mol
IUPAC NameThis compound

Antiviral Activity

Recent studies have suggested that compounds similar to this compound exhibit significant antiviral properties. For instance, certain N-Heterocycles have shown promising activity against viral targets, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have demonstrated that derivatives with similar scaffolds can induce apoptosis in various cancer cell lines. For example, compounds with the benzofuran structure have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values ranging from 0.12 to 2.78 µM .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of the mTOR pathway. The mTOR protein is crucial in regulating cellular growth and metabolism; thus, inhibitors targeting this pathway are of great interest in cancer therapy .

Study 1: Antiviral Efficacy

In a study focusing on antiviral agents, a related compound exhibited significant inhibition against HIV reverse transcriptase with an IC50 value of 2.95 µM. This highlights the potential for similar derivatives to act as effective antiviral agents .

Study 2: Anticancer Activity

A comparative analysis of various benzofuran derivatives revealed that those containing trifluoromethyl substitutions showed enhanced cytotoxicity against leukemia cell lines (CEM-13 and U-937), suggesting that the trifluoromethyl group may play a critical role in enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzofuran derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group can enhance the biological activity of these compounds by improving their interaction with microbial targets. For example, studies have shown that similar compounds with trifluoromethyl substitutions demonstrate enhanced efficacy against various bacterial strains, including resistant species .

Anti-inflammatory Properties

Benzofuran derivatives are also being explored for their anti-inflammatory effects. The structural characteristics of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide may contribute to its potential in treating inflammatory diseases by modulating pathways involved in inflammation .

Drug Development

The unique structural features of this compound make it a candidate for further development in drug formulation:

  • Lead Compound Identification : Its biological activity can serve as a lead structure for the development of new pharmaceuticals targeting specific diseases.
  • Structure-Activity Relationship Studies : The compound can be utilized in SAR studies to optimize its efficacy and reduce side effects through systematic modifications of its chemical structure.

Synthesis Techniques

The synthesis of this compound often involves several key steps:

  • Formation of the benzofuran ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution.
  • Amide bond formation using coupling reagents like EDCI or HATU.

These synthetic routes not only highlight the versatility of this compound but also provide insights into methodologies applicable for synthesizing other related compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar benzofuran derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl was found to increase the zone of inhibition, suggesting that modifications to the benzofuran structure can lead to enhanced antimicrobial properties .

Case Study 2: Anti-inflammatory Mechanisms

Research has shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, indicating their potential use in treating chronic inflammatory conditions. The specific mechanisms by which this compound operates remain an area for further investigation but could involve modulation of NF-kB signaling pathways .

Comparison with Similar Compounds

N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide

Key Structural Differences :

  • Substituents : Replaces the dihydrobenzofuran with a 2,3,4-trifluorophenyl group.
  • Conformation: X-ray crystallography reveals coplanar fluorine atoms on the phenyl ring, contrasting with the non-planar dihydrobenzofuran in the target compound .

Pharmacological Implications :

  • Reduced steric bulk compared to dihydrobenzofuran may limit interactions with deep hydrophobic pockets .

Furo[2,3-b]pyridine Derivatives ( and )

Key Structural Differences :

  • Core Structure : Replaces pyrrolidine with a furopyridine scaffold.
  • Substituents: Includes trifluoroethylamino and cyclopropylcarbamoyl groups.

Pharmacological Implications :

  • The fused furopyridine core may enhance π-π stacking with aromatic residues in binding sites.
  • Trifluoroethyl groups increase metabolic resistance but may reduce solubility .

Diazaspiro[3.5]non-8-ene Carboxamide ()

Key Structural Differences :

  • Core Structure : Incorporates a spirocyclic diazaspiro system instead of pyrrolidine.
  • Substituents : Features hydroxyl and trifluoromethylpyrimidinyl groups.

Pharmacological Implications :

  • Hydroxyl groups introduce hydrogen-bonding capacity absent in the target compound .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Pharmacological Advantages Synthetic Challenges
Target Compound Pyrrolidine-1-carboxamide 2,3-Dihydrobenzofuran, 2-(trifluoromethyl)phenyl Balanced lipophilicity/flexibility Not explicitly described in evidence
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide 2,3,4-Trifluorophenyl Enhanced electron-withdrawing effects Requires toxic triphosgene
Furo[2,3-b]pyridine Derivatives Furopyridine Trifluoroethylamino, cyclopropylcarbamoyl Improved π-π stacking High synthetic complexity
Diazaspiro[3.5]non-8-ene Carboxamide Diazaspiro Hydroxyl, trifluoromethylpyrimidinyl Rigid conformation for selectivity Specialized purification needed

Research Findings and Implications

  • The trifluoromethyl group likely improves metabolic stability compared to non-fluorinated analogs .
  • Limitations : Lack of direct pharmacological data (e.g., IC50, bioavailability) in the provided evidence limits conclusive comparisons.
  • Future Directions : Computational modeling (e.g., docking studies) could elucidate binding modes relative to spirocyclic or furopyridine analogs.

Q & A

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

  • Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoromethyl aryl halides).
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal. Compliance with OSHA and institutional Chemical Hygiene Plans is mandatory .

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